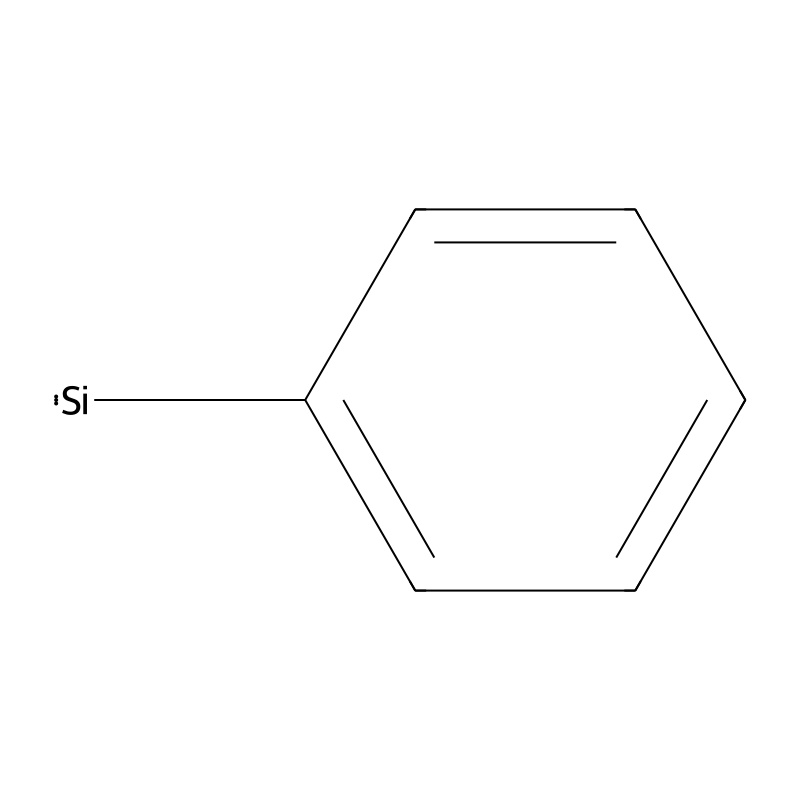

Phenylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenylsilane (PhSiH3) is a highly reactive, primary organosilane featuring three active silicon-hydrogen (Si-H) bonds and a single phenyl ring. Operating as a stable liquid at room temperature (boiling point ~120 °C), it serves as a potent, atom-economical hydride donor for metal-catalyzed reductions, reductive aminations, and hydrosilylations[1]. In materials science and semiconductor manufacturing, phenylsilane is widely procured as a volatile, halogen-free liquid precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where it acts as a silicon source or a reducing agent [2]. Its core procurement value lies in its balance of high hydride density—delivering three equivalents of hydride per mole—and its manageable liquid state, which avoids the severe handling hazards of gaseous silane (SiH4) or the extreme corrosivity of chlorosilanes.

Substituting phenylsilane with other common silanes often compromises processability, atom economy, or safety. Polymethylhydrosiloxane (PMHS), while cheaper, frequently generates intractable, insoluble polysiloxane gels during workup that complicate product isolation and foul reactors [1]. Secondary and tertiary silanes, such as diphenylsilane (Ph2SiH2) or triethylsilane (Et3SiH), offer lower hydride density (two and one Si-H bonds, respectively), requiring higher mass loadings and often exhibiting inferior reactivity in sterically demanding reductions or specific catalyst activations[2]. Furthermore, replacing phenylsilane with gaseous silane (SiH4) in CVD/ALD workflows introduces severe pyrophoric gas hazards, demanding expensive gas-cabinet infrastructure that liquid phenylsilane bypasses [3].

References

- [1] Apodaca, R., & Xiao, W. 'Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride.' Org. Lett. 2001, 3, 1745-1748.

- [2] Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Org. Process Res. Dev. 2021, 25, 1719−1787.

- [3] High temperature atomic layer deposition of silicon oxide thin films. US Patent Application.

Superior Phase Behavior and Yield in Reductive Amination

In the dibutyltin dichloride-catalyzed direct reductive amination of aldehydes and ketones, phenylsilane acts as the optimal stoichiometric reductant. Head-to-head comparisons demonstrate that substituting phenylsilane with PMHS results in the formation of an insoluble precipitate that severely complicates isolation, while diphenylsilane provides inferior conversion rates [1]. Phenylsilane enables streamlined product isolation without competitive carbonyl reduction.

| Evidence Dimension | Reductant suitability and byproduct phase behavior |

| Target Compound Data | Phenylsilane: High yield, soluble byproducts, streamlined isolation |

| Comparator Or Baseline | PMHS: Forms insoluble precipitate; Diphenylsilane: Lower conversion |

| Quantified Difference | Phenylsilane eliminates gel-based reactor fouling while maximizing target amine yield. |

| Conditions | Bu2SnCl2-catalyzed reductive amination of aldehydes/ketones. |

Eliminating insoluble polymeric byproducts is critical for process scale-up and downstream chromatographic purification in pharmaceutical manufacturing.

Pyrophoric-Free Activation of Titanocene Catalysts

For the asymmetric hydrosilylation of ketones using titanocene precatalysts (e.g., (S,S)-ethylenebis(tetrahydroindenyl)titanium difluoride), early protocols required a highly reactive mixture of n-BuLi and PMHS to generate the active titanium hydride. Process optimization revealed that phenylsilane can directly activate the precatalyst, completely eliminating the need for pyrophoric n-BuLi [1]. This substitution not only improves safety but, when combined with methanol, increases the reaction rate and allows for a significant decrease in catalyst loading (to below 1 mol%).

| Evidence Dimension | Catalyst activation requirements |

| Target Compound Data | Phenylsilane: Direct activation, no n-BuLi required |

| Comparator Or Baseline | PMHS: Requires stoichiometric n-BuLi for activation |

| Quantified Difference | Complete elimination of pyrophoric organolithium reagents while enabling sub-1 mol% catalyst loadings. |

| Conditions | Titanocene-catalyzed asymmetric hydrosilylation of aryl ketones. |

Removing n-BuLi from the activation sequence drastically reduces safety risks and simplifies the manufacturing workflow for chiral alcohols.

Synthesis of Ultra-High Hydride Density Metal Clusters for ALD

In the development of reducing co-reactants for thermal ALD, treating an NHC-Mg amide precursor with phenylsilane yields a hydride-rich magnesium cluster with an unprecedented Mg:H ratio of 1:1.5 [1]. This ratio is higher than any known molecular Mg hydride complex reported to date. Bulkier silanes or silanes with fewer Si-H bonds cannot achieve this level of hydride packing due to steric hindrance and lower atom economy.

| Evidence Dimension | Mg:H ratio in synthesized metal clusters |

| Target Compound Data | Phenylsilane: Yields Mg:H ratio of 1:1.5 |

| Comparator Or Baseline | Bulkier/secondary silanes: Fail to achieve equivalent hydride density |

| Quantified Difference | Phenylsilane enables the highest known molecular Mg:H ratio (1:1.5) for ALD reducing agents. |

| Conditions | Reaction with NHC-Mg amide precursors for ALD cluster synthesis. |

Higher hydride density in ALD precursors translates directly to more efficient metal reduction and higher purity in the deposited thin films.

Halogen-Free Liquid Silicon Source for CVD/ALD

As a precursor for silicon-based dielectric films (e.g., SiCN, SiNx), phenylsilane offers three reactive Si-H bonds while remaining a liquid at standard conditions (bp ~120 °C). Compared to silane (SiH4), which is a highly pyrophoric gas requiring extensive safety infrastructure, or trichlorosilane (HSiCl3), which is highly corrosive and generates HCl byproducts, phenylsilane provides a volatile, halogen-free alternative that can be delivered via standard liquid bubblers or direct liquid injection (DLI) systems [1].

| Evidence Dimension | Physical state and handling requirements |

| Target Compound Data | Phenylsilane: Liquid (bp ~120 °C), halogen-free |

| Comparator Or Baseline | SiH4: Pyrophoric gas; HSiCl3: Corrosive liquid, halogenated |

| Quantified Difference | Bypasses gas-cabinet infrastructure and halogen-induced corrosion while maintaining 3 equivalents of Si-H per molecule. |

| Conditions | Industrial CVD/ALD precursor delivery systems. |

Procuring a liquid, halogen-free precursor lowers facility engineering costs, reduces equipment corrosion, and improves overall operational safety.

Pharmaceutical Intermediate Synthesis (Reductive Amination)

Phenylsilane is the preferred stoichiometric reductant for tin-catalyzed direct reductive aminations. Its use prevents the formation of insoluble polysiloxane gels (common with PMHS), ensuring smooth phase behavior and straightforward chromatographic isolation of primary, secondary, and tertiary amines [1].

Enantioselective Ketone Reduction (Chiral Alcohol Production)

In the synthesis of chiral alcohols via asymmetric hydrosilylation, phenylsilane is utilized to directly activate titanocene precatalysts. This eliminates the need for pyrophoric n-BuLi, making the process highly suitable for scaled-up pharmaceutical manufacturing where safety and low catalyst loadings are prioritized [2].

Advanced ALD Reducing Agents and Metal Clusters

Phenylsilane is selected for synthesizing hydride-rich metal clusters (such as NHC-Mg hydrides) used as reducing co-reactants in Atomic Layer Deposition. Its high Si-H density and low steric profile enable the formation of clusters with maximum hydride-to-metal ratios, improving film purity[3].

Liquid Silicon Precursor for Dielectric CVD

In semiconductor manufacturing, phenylsilane serves as a halogen-free, liquid silicon source for the chemical vapor deposition of SiCN and SiNx films. It is prioritized over gaseous silane (SiH4) to reduce safety infrastructure costs, and over chlorosilanes to prevent halogen-induced corrosion of deposition chambers[4].

References

- [1] Apodaca, R., & Xiao, W. 'Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride.' Org. Lett. 2001, 3, 1745-1748.

- [2] Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Org. Process Res. Dev. 2021, 25, 1719−1787.

- [3] Synthesis Of Volatile And Thermally Stable Aluminum Hydride Complexes And Their Use In Atomic Layer Deposition Of Metal. Wayne State University Dissertations, 2018.

- [4] Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Sustainable Chem. Eng. 2022.

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H261 (93.75%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant